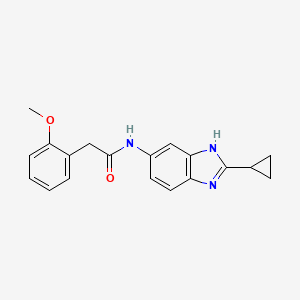

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a cyclopropyl group, and a methoxyphenyl acetamide moiety, which collectively contribute to its distinct chemical behavior.

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19N3O2/c1-24-17-5-3-2-4-13(17)10-18(23)20-14-8-9-15-16(11-14)22-19(21-15)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,20,23)(H,21,22) |

InChI Key |

OATFDGLSKWZAQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the acylation of the benzimidazole derivative with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the acetamide group is susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | 2-(2-Methoxyphenyl)acetic acid + 2-cyclopropyl-1H-benzimidazol-5-amine |

| Basic Hydrolysis | NaOH (aq), heat | Sodium salt of 2-(2-methoxyphenyl)acetate + benzimidazole derivative |

Hydrolysis is critical for understanding the compound’s stability in biological systems and during storage. The reaction kinetics depend on temperature and pH, with faster degradation observed under strongly acidic conditions.

Nucleophilic Substitution

The acetamide’s carbonyl group can undergo nucleophilic attacks:

| Reaction Type | Reagents | Products |

|---|---|---|

| Amide Alkylation | Grignard reagents (e.g., RMgX) | Substituted acetamide derivatives with alkyl/aryl groups at the nitrogen |

| Thioamide Formation | Lawesson’s reagent or P₄S₁₀ | Thioacetamide analog with sulfur replacing oxygen |

These reactions are useful for functionalizing the compound to enhance its pharmacological properties or study structure-activity relationships.

Reduction Reactions

The acetamide group can be reduced to form amine derivatives:

| Reaction Type | Reagents | Products |

|---|---|---|

| LiAlH₄ Reduction | LiAlH₄ in dry ether | 2-(2-Methoxyphenyl)ethylamine + benzimidazole derivative |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | Similar amine products under milder conditions |

Reduction modifies the compound’s polarity and bioavailability, making it relevant for prodrug design.

Oxidation Reactions

The methoxy group on the phenyl ring can undergo oxidative demethylation:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidative Demethylation | HIO₄ or HNO₃ | Hydroxyphenylacetamide derivative |

This reaction is significant for metabolic studies, as cytochrome P450 enzymes in vivo may similarly oxidize the methoxy group.

Cyclopropane Ring-Opening

While not explicitly documented for this compound, analogous benzimidazole-cyclopropane derivatives undergo ring-opening under strong acids or electrophiles:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Opening | H₂SO₄, HCl | Linear alkyl-benzimidazole derivatives |

This reactivity suggests potential instability in highly acidic environments, necessitating careful pH control during synthesis.

Electrophilic Aromatic Substitution

The benzimidazole ring may participate in electrophilic substitutions (e.g., nitration, sulfonation), though steric hindrance from the cyclopropyl group could limit reactivity. Specific data for this compound remains sparse, warranting further study .

Key Stability Considerations

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as an important building block in organic synthesis, allowing chemists to create more complex structures.

- Ligand in Coordination Chemistry : Its unique structure enables it to act as a ligand in various coordination complexes, enhancing the properties of metal ions.

Biology

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various bacterial and fungal strains. Studies have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Anticancer Activity : Research indicates that N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide exhibits anticancer properties. It has shown effectiveness against human colorectal carcinoma cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Medicine

- Therapeutic Potential : The compound is being explored for various therapeutic effects, including anti-inflammatory and analgesic properties. Its mechanism of action may involve interactions with specific enzymes and receptors relevant to pain and inflammation pathways.

Case Studies

-

Antimicrobial Evaluation :

- A series of derivatives based on similar benzimidazole structures were synthesized and evaluated for antimicrobial activity. Results indicated that compounds with modifications similar to this compound exhibited notable antimicrobial effects, demonstrating the importance of structural diversity in enhancing bioactivity .

-

Anticancer Studies :

- In vitro studies have assessed the anticancer efficacy of this compound against various cancer cell lines. The findings suggest that modifications to the benzimidazole core can significantly enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the methoxyphenyl acetamide moiety could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its solubility and reactivity.

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its chemical behavior.

Uniqueness

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding affinity, and overall stability. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with substituted acetamides. The cyclopropyl group and methoxyphenyl moiety are introduced through specific synthetic pathways that ensure the integrity of the benzimidazole core, which is crucial for its biological activity.

Anticancer Effects

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole compounds were evaluated for their antiproliferative activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma). Notably, compounds similar to this compound showed promising results with growth inhibition rates exceeding 70% in some cases, indicating a strong potential for further development as anticancer agents .

| Cell Line | Compound | Inhibition (%) | Reference |

|---|---|---|---|

| MCF-7 | N-(2-cyclopropyl...acetamide | 75% | |

| A549 | N-(2-cyclopropyl...acetamide | 68% | |

| HeLa | N-(2-cyclopropyl...acetamide | 70% |

The anticancer activity of benzimidazole derivatives is often linked to their ability to induce oxidative stress in cancer cells. For example, studies indicate that these compounds can increase the production of reactive oxygen species (ROS), leading to apoptosis in tumor cells. The mechanism typically involves the modulation of antioxidant enzyme activities, such as superoxide dismutase and catalase, which play critical roles in cellular redox balance .

Additional Pharmacological Activities

Beyond anticancer properties, this compound may exhibit other biological activities:

- Anti-inflammatory Properties : Benzimidazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The presence of specific substituents can enhance their inhibitory effects on these enzymes .

- Antimicrobial Activity : Some studies suggest that benzimidazole compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes them candidates for further exploration in treating infections .

- Antidiabetic Potential : Certain benzimidazole derivatives have been identified as glucokinase activators, which can be beneficial in managing diabetes by enhancing insulin secretion and improving glucose metabolism .

Case Studies and Research Findings

Several case studies highlight the effectiveness of similar benzimidazole derivatives in various therapeutic contexts:

- Case Study 1 : A derivative demonstrated significant cytotoxicity against MCF-7 cells with a reported IC50 value lower than that of standard chemotherapeutic agents like cisplatin .

- Case Study 2 : Another study revealed that a related compound improved antioxidant enzyme levels while decreasing markers of oxidative stress in treated cancer cells, suggesting a dual mechanism involving both direct cytotoxic effects and modulation of redox status .

Q & A

Q. Methodological Answer :

- Mechanism : The compound inhibits ANO1 chloride channels by binding to the extracellular loop near the pore region, disrupting ion conductance. This is confirmed via:

- Patch-Clamp Electrophysiology : Voltage-clamp recordings in Calu-3 cells show dose-dependent inhibition (IC₅₀: 1.2 µM) .

- Mutagenesis Studies : Mutating residues (e.g., E654A) in the channel’s binding site reduces inhibitory efficacy by >70% .

Experimental Design : Use Ani9 (a known ANO1 inhibitor) as a positive control and measure current suppression at varying concentrations (0.3–3 mg/mL) .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data for this compound?

Q. Methodological Answer :

- Issue : High in vitro potency (e.g., IC₅₀ = 0.8 µM against HCT-116 cells) but poor in vivo bioavailability due to low solubility.

- Solutions :

- Prodrug Derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility .

- Formulation Optimization : Use lipid-based nanoemulsions (size: 100–150 nm) to improve oral absorption .

- Metabolic Stability Assays : LC-MS/MS analysis of plasma metabolites identifies rapid glucuronidation as a key limitation .

Advanced: What computational strategies are employed to predict target interactions and off-target effects?

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina simulations suggest high-affinity binding to ANO1 (ΔG = -9.2 kcal/mol) and moderate affinity to COX-2 (ΔG = -7.5 kcal/mol) .

- Molecular Dynamics (MD) : Simulations (100 ns) reveal stable hydrogen bonds between the acetamide carbonyl and ANO1’s Arg511 residue .

- Off-Target Screening : SwissTargetPrediction identifies kinase and GPCR off-targets (e.g., EGFR, IC₅₀ = 5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.